Chondroitin disaccharide di-0S sodium salt

概要

説明

Chondroitin disaccharide di-0S sodium salt is a compound derived from chondroitin sulfate, a glycosaminoglycan composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. This compound is often used in biochemical research and has applications in various fields, including medicine and biotechnology .

準備方法

Synthetic Routes and Reaction Conditions: Chondroitin disaccharide di-0S sodium salt can be synthesized through the enzymatic depolymerization of chondroitin sulfate using chondroitinase enzymes. These enzymes cleave the glycosidic bonds in chondroitin sulfate, resulting in the formation of disaccharide units . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the chondroitinase enzymes.

Industrial Production Methods: Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic depolymerization. The resulting disaccharides are then purified and converted to their sodium salt form .

化学反応の分析

Types of Reactions: Chondroitin disaccharide di-0S sodium salt primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as chondroitinase . It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the disaccharide units.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chondroitinase enzymes, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and reaction efficiency.

Major Products Formed: The major products formed from the reactions of this compound include various oligosaccharides and monosaccharides, depending on the extent of depolymerization and the specific reaction conditions .

科学的研究の応用

Biomedical Research Applications

Chondroitin disaccharide di-0S sodium salt serves as a crucial tool in biomedical research, particularly in the investigation of extracellular matrix components and their roles in cellular processes.

1.1. Role in Extracellular Matrix Studies

- Cellular Adhesion and Migration : Chondroitin disaccharides are integral to the extracellular matrix (ECM), influencing cell adhesion and migration. Studies have shown that manipulating these compounds can affect cellular behavior during tissue repair and regeneration .

- Neurobiology : In neuroscience, chondroitin sulfate proteoglycans (CSPGs), which are formed from chondroitin disaccharides, play a role in neural development and axon guidance. The di-0S variant is particularly important for understanding the inhibitory environment in the injured nervous system .

1.2. Drug Delivery Systems

- Hydrogels : this compound can be incorporated into injectable hydrogels for drug delivery applications. These systems allow for localized treatment of diseases such as osteoarthritis by providing sustained release of therapeutic agents .

Enzymatic Studies

This compound is frequently used as a substrate in enzymatic assays to study the activity of various glycosaminoglycan-degrading enzymes.

2.1. Substrate for Enzyme Characterization

- Clostridium perfringens Unsaturated Glucuronyl Hydrolase : This enzyme utilizes this compound to cleave glycosidic bonds, allowing researchers to characterize enzyme kinetics and substrate specificity .

- Glycosaminoglycan Metabolism : The compound aids in understanding the metabolism of GAGs and the role of specific enzymes in disease states, such as osteoarthritis and cancer .

Therapeutic Development

The therapeutic potential of this compound is being explored in various clinical applications.

3.1. Osteoarthritis Treatment

- Clinical studies suggest that chondroitin sulfate derivatives can alleviate symptoms of osteoarthritis by enhancing cartilage repair and reducing inflammation. The di-0S variant may enhance these effects through its specific interactions with cartilage matrix components .

3.2. Antiviral Properties

- Emerging research indicates that chondroitin disaccharides may have antiviral properties, potentially inhibiting viral entry into host cells by interacting with viral glycoproteins . This opens avenues for developing antiviral therapies based on chondroitin derivatives.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Biomedical Research | ECM studies | Influences cell behavior; important for tissue repair |

| Drug Delivery Systems | Injectable hydrogels | Sustained release for localized treatment |

| Enzymatic Studies | Substrate for enzyme characterization | Used with Clostridium perfringens hydrolase |

| Therapeutic Development | Osteoarthritis treatment | Enhances cartilage repair; reduces inflammation |

| Therapeutic Development | Antiviral properties | May inhibit viral entry; potential for new therapies |

Case Studies

- Osteoarthritis Management :

- Neurobiology Research :

作用機序

The mechanism of action of chondroitin disaccharide di-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds in chondroitin sulfate . This interaction leads to the production of bioactive disaccharides that can modulate various biological processes, including inflammation and cartilage repair .

類似化合物との比較

Chondroitin disaccharide di-0S sodium salt can be compared with other similar compounds such as chondroitin sulfate A, chondroitin sulfate B, and chondroitin sulfate C . While all these compounds are derived from chondroitin sulfate, they differ in their sulfation patterns and biological activities. This compound is unique in that it lacks sulfation, making it a valuable reference compound for studying the effects of sulfation on the biological activity of chondroitin sulfate derivatives .

List of Similar Compounds:- Chondroitin sulfate A

- Chondroitin sulfate B

- Chondroitin sulfate C

- Dermatan sulfate

- Heparan sulfate

生物活性

Chondroitin disaccharide di-0S sodium salt, a glycosaminoglycan derivative, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

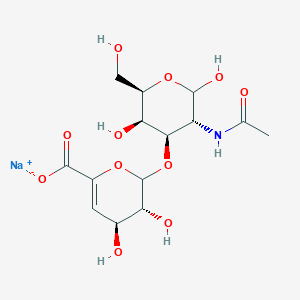

Chemical Structure and Properties

This compound is characterized by its unique disaccharide structure, consisting of repeating units of glucuronic acid and N-acetylgalactosamine. The sodium salt form enhances its solubility in aqueous environments, which is crucial for its biological interactions. The molecular formula is represented as with a molecular weight of approximately 403.4 g/mol .

Biological Functions

1. Enzymatic Substrate:

Chondroitin disaccharide di-0S serves as a substrate for various enzymes, such as chondroitinase ABC, which hydrolyzes chondroitin sulfate into its constituent disaccharides. This enzymatic activity is essential for studying the metabolism and functions of glycosaminoglycans in biological systems .

2. Role in Cell Signaling:

Research indicates that chondroitin sulfate derivatives, including di-0S, play a role in cell signaling pathways. They can interact with growth factors and cytokines, influencing cellular responses such as proliferation and differentiation. For instance, low molecular weight chondroitin sulfate has been shown to attenuate amyloid-beta cytotoxicity in neuronal cultures, suggesting protective effects in neurodegenerative conditions like Alzheimer's disease .

3. Anti-inflammatory Properties:

Chondroitin disaccharide di-0S exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators. Studies have suggested that it can inhibit the expression of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory factors, thereby contributing to tissue repair processes .

Case Study 1: Neuroprotective Effects

A study involving Tg2576 mice, a model for Alzheimer's disease, demonstrated that administration of low molecular weight chondroitin sulfate reduced neuroinflammation and improved cognitive function. The research highlighted the importance of disaccharide composition in mediating these effects, with an increased ratio of di-sulfated disaccharides correlating with enhanced neuroprotection .

Case Study 2: Joint Health

Clinical trials have investigated the efficacy of chondroitin sulfate (including di-0S) in treating osteoarthritis. Results indicated significant improvements in joint function and pain relief among patients receiving chondroitin supplementation compared to placebo groups. This suggests that chondroitin disaccharides may play a role in cartilage repair and maintenance .

Comparative Analysis of Chondroitin Disaccharides

To better understand the biological activity of this compound relative to other forms of chondroitin, the following table summarizes key differences:

| Disaccharide Type | Composition | Biological Activity | Clinical Applications |

|---|---|---|---|

| Di-0S | GlcA-GalNAc | Anti-inflammatory; neuroprotective | Osteoarthritis treatment |

| Di-4S | GlcA-GalNAc(4S) | Promotes cell adhesion; enhances cartilage repair | Joint health supplements |

| Di-6S | GlcA-GalNAc(6S) | Modulates growth factor signaling | Potential cancer therapies |

特性

CAS番号 |

136132-69-9 |

|---|---|

分子式 |

C14H20NNaO11 |

分子量 |

401.30 g/mol |

IUPAC名 |

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1 |

InChIキー |

RCSGFYXVBIMRPV-LSHUTVNPSA-M |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] |

異性体SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] |

正規SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。